
4-Bromo-2-chloro-6-fluorobenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-chloro-6-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a halogenated aromatic aldehyde. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde using bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions in continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the halogens.
Oxidation: 4-Bromo-2-chloro-6-fluorobenzoic acid.
Reduction: 4-Bromo-2-chloro-6-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism by which 4-Bromo-2-chloro-6-fluorobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. The presence of multiple halogens enhances its reactivity and specificity towards certain molecular targets, facilitating the study of enzyme mechanisms and protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-chlorobenzaldehyde
- 4-Chloro-2-fluorobenzaldehyde
- 4-Bromo-6-fluorobenzaldehyde
Comparison: 4-Bromo-2-chloro-6-fluorobenzaldehyde is unique due to the presence of three different halogens, which imparts distinct electronic and steric properties compared to its analogs. This unique combination of substituents can influence its reactivity, making it a valuable compound for specific synthetic applications and research studies.
Biologische Aktivität
4-Bromo-2-chloro-6-fluorobenzaldehyde (C₇H₃BrClF) is an aromatic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of halogen substituents, significantly influences its reactivity and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a benzaldehyde functional group, with bromine, chlorine, and fluorine atoms located at specific positions on the benzene ring. This arrangement contributes to its chemical reactivity and biological interactions. The molecular weight of this compound is approximately 237.45 g/mol.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, which may lead to significant biological effects. For instance, studies have shown that it can inhibit certain enzyme activities associated with cancer cell proliferation and metabolic disorders such as diabetes.
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against a range of pathogenic microorganisms. In particular, derivatives of similar compounds have shown activity against Gram-positive bacteria like Bacillus subtilis and fungi responsible for plant diseases. The inhibition of mycelial growth has been quantified in various studies, highlighting its potential as a fungicide .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, which can yield high purity products suitable for pharmaceutical applications. The compound is utilized in the development of drugs targeting cancer and metabolic diseases .
Comparative Biological Activity
A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activities due to its specific halogen substitutions. For example:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorobenzaldehyde | C₇H₄BrF | Lacks chlorine; potentially more reactive |
2-Bromo-4-chlorobenzaldehyde | C₇H₄BrCl | Different halogen positions; varied biological effects |
4-Chloro-3-fluorobenzaldehyde | C₇H₄ClF | Different arrangement of halogens; similar applications |
This table illustrates how variations in halogen positions can influence the biological activity of related compounds.
The biological activity of this compound is thought to be mediated through its ability to interact with cellular targets such as proteins and nucleic acids. The electron-withdrawing nature of the halogen substituents enhances the compound's reactivity, allowing it to form stable complexes with these macromolecules.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZRCPUNFGODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.